1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Hexadecyl-3-methylimidazolium tetrafluoroborate (HMIM-BF4) is an ionic liquid (IL) that is widely used in various scientific research applications. It is a colorless, non-volatile, and thermally stable liquid with a melting point of -68°C. HMIM-BF4 is a quaternary ammonium salt and consists of a positively charged cationic part and a negatively charged anionic part. It is widely used in organic synthesis, chemical catalysis, and electrochemistry due to its unique properties.
Scientific Research Applications
Activity Coefficients Measurement
1-Hexadecyl-3-methylimidazolium tetrafluoroborate (C16MIM][BF4]) has been studied for its activity coefficients at infinite dilution of various organic compounds, using inverse gas chromatography. This research, conducted at different temperatures, is significant in understanding the interactions and solubility parameters in this ionic liquid (Mutelet & Jaubert, 2007).
Micellization and Thermodynamics
The micellization and thermodynamic properties of C16MIM][BF4], among other similar ionic liquids, have been systematically studied. Methods like conductivity measurement, surface tension, and fluorescence measurement were employed to understand critical micelle concentration and the effects of various factors like temperature and solvents (Wei et al., 2014).
Liquid Clathrate Formation
C16MIM][BF4] is known to form liquid clathrates when mixed with aromatic hydrocarbons. This characteristic is essential for trapping aromatic solutes in the solid state, forming crystalline inclusion compounds (Holbrey et al., 2003).
Viscosity Analysis
The viscosity of C16MIM][BF4] has been a subject of study, essential for understanding its fluid dynamics under different conditions. Such studies are crucial in applications where the physical behavior of the liquid is a key factor (Tomida et al., 2006).
Chromatographic Applications
C16MIM][BF4] has been utilized as a novel cationic surfactant for separating phenolic compounds in micellarelectrokinetic capillary chromatography (MEKC). This application highlights its role in analytical chemistry, particularly in the efficient separation of complex mixtures (Niu et al., 2009).
Green Chemistry Applications
C16MIM][BF4] has been explored in the context of green chemistry for its use as a recyclable medium in organic reactions. This reflects its potential as an environmentally friendly alternative to traditional solvents, enhancing atom utilization and reducing waste (Zhang et al., 2003).
Rheological Properties
The rheology of C16MIM][BF4] has been studied, particularly its behavior in wormlike micellar solutions. This research provides insights into the viscoelastic properties of the ionic liquid, crucial for applications in material science and engineering (Wang et al., 2020).
properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIBNGOVJQXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049254 | |
Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
CAS RN |
244193-64-4 | |
Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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